molecular formula C6H10N4 B189450 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine CAS No. 148777-81-5

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine

Cat. No.: B189450
CAS No.: 148777-81-5
M. Wt: 138.17 g/mol
InChI Key: VWBODHFJPJQOQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique pyrazolo[1,5-a]pyrimidine core, which is a common motif in various bioactive molecules and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the alkylation and formylation of pyrazole derivatives, followed by reductive amination to yield the desired compound . Another approach includes the hydrogenation of pyrazolo[1,5-a]pyrimidine using palladium on carbon (Pd/C) as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine stands out due to its versatile pyrazolo[1,5-a]pyrimidine core, which allows for extensive functionalization and derivatization. This versatility makes it a valuable scaffold in drug discovery and development .

Biological Activity

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound that has gained significant attention in medicinal chemistry due to its diverse biological activities. This compound features a unique pyrazolo[1,5-a]pyrimidine core, which is prevalent in various bioactive molecules and pharmaceuticals. The compound's structure allows for extensive functionalization, making it a valuable scaffold in drug discovery and development.

  • IUPAC Name : this compound
  • Molecular Formula : C6H10N4
  • CAS Number : 148777-81-5
  • InChI Key : KJSUUQOHRQRALU-UHFFFAOYSA-N

Synthesis and Derivatives

The synthesis typically involves the cyclization of appropriate precursors under controlled conditions. Common methods include alkylation and formylation of pyrazole derivatives followed by reductive amination. Various derivatives of this compound have been synthesized to enhance its biological activity and specificity.

This compound interacts with specific molecular targets such as enzymes and receptors. Notably, it has been shown to inhibit Bruton’s tyrosine kinase (BTK), which is crucial in B-cell receptor signaling pathways. This inhibition can lead to therapeutic effects in conditions like cancer and autoimmune diseases.

Anticancer Activity

Research indicates that compounds with the pyrazolo[1,5-a]pyrimidine scaffold exhibit significant anticancer properties. For instance:

  • Study Findings : A series of derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines.
  • Case Study : One study highlighted that a derivative of this compound inhibited cell proliferation in leukemia cells through apoptosis induction.

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. Research has demonstrated that certain derivatives possess potent inhibitory effects on cyclooxygenase (COX) enzymes:

CompoundIC50 (μM)COX-1 Inhibition (%)COX-2 Inhibition (%)
Compound A5.4026.1930.95
Compound B0.0128.5771.00

These results indicate that modifications to the core structure can enhance anti-inflammatory activity while maintaining low toxicity levels.

Enzyme Inhibition

Several studies have focused on the enzyme inhibitory potential of this compound:

  • Bruton’s Tyrosine Kinase (BTK) : Inhibition leads to reduced B-cell activation.
  • Cyclooxygenase (COX) : Selective inhibitors derived from this scaffold have shown improved efficacy compared to traditional NSAIDs.

Research Applications

This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its applications extend beyond medicinal chemistry into fields such as:

  • Material Science : Utilized for developing new materials with unique properties.
  • Agrochemicals : Investigated for potential use in crop protection agents.

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c7-5-4-9-10-3-1-2-8-6(5)10/h4,8H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSUUQOHRQRALU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=NN2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595631
Record name 1,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148777-81-5
Record name 1,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.